molecular formula C19H20N2O5 B355736 2-[(4-{[(3-Methoxypropyl)amino]carbonyl}anilino)-carbonyl]benzoic acid CAS No. 940527-24-2

2-[(4-{[(3-Methoxypropyl)amino]carbonyl}anilino)-carbonyl]benzoic acid

Cat. No.: B355736
CAS No.: 940527-24-2
M. Wt: 356.4g/mol
InChI Key: MAAGKEWXPQRFAH-UHFFFAOYSA-N
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Description

2-[(4-{[(3-Methoxypropyl)amino]carbonyl}anilino)-carbonyl]benzoic acid is a benzoic acid derivative designed for research and development applications. This compound features a 3-methoxypropylamino carbonyl group, a moiety present in various specialized chemicals, from advanced materials to pharmaceutical intermediates . Its molecular structure, which incorporates anilide and carbamate linkages, suggests potential for use in chemical synthesis, as a building block for novel compounds, or in molecular docking studies as a ligand. Researchers can leverage this chemical in developing small-molecule inhibitors or in studying protein-ligand interactions, given the known affinity of similar benzoic acid derivatives for specific protein targets . The presence of the 3-methoxypropyl group may influence the compound's solubility and pharmacokinetic properties, making it a candidate for investigative pharmacology and drug discovery projects . This product is provided for research use only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle this material with appropriate safety precautions, consulting the Safety Data Sheet (SDS) prior to use.

Properties

IUPAC Name

2-[[4-(3-methoxypropylcarbamoyl)phenyl]carbamoyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O5/c1-26-12-4-11-20-17(22)13-7-9-14(10-8-13)21-18(23)15-5-2-3-6-16(15)19(24)25/h2-3,5-10H,4,11-12H2,1H3,(H,20,22)(H,21,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAAGKEWXPQRFAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-Carboxybenzoyl Chloride

The synthesis begins with activating 2-carboxybenzoic acid using oxalyl chloride in anhydrous dichloromethane (DCM) under nitrogen atmosphere. This step converts the carboxylic acid to its corresponding acyl chloride, a critical intermediate for subsequent amide couplings:

2-Carboxybenzoic acid+(COCl)2DCM, DMF (cat.)2-Chlorocarbonylbenzoic acid+CO2+HCl\text{2-Carboxybenzoic acid} + (\text{COCl})2 \xrightarrow{\text{DCM, DMF (cat.)}} \text{2-Chlorocarbonylbenzoic acid} + \text{CO}2 + \text{HCl}

Reaction conditions:

  • Temperature : 0°C to room temperature (RT)

  • Time : 4–6 hours

  • Yield : >90%

Coupling with 4-Aminophenyl Intermediate

The acyl chloride reacts with 4-nitroaniline to form 2-[(4-nitroanilino)carbonyl]benzoic acid , followed by catalytic hydrogenation to reduce the nitro group to an amine:

2-Chlorocarbonylbenzoic acid+4-NitroanilineEt3N, DCM2-[(4-Nitroanilino)carbonyl]benzoic acidH2/Pd-C2-[(4-Aminophenyl)carbonyl]benzoic acid\text{2-Chlorocarbonylbenzoic acid} + \text{4-Nitroaniline} \xrightarrow{\text{Et}3\text{N, DCM}} \text{2-[(4-Nitroanilino)carbonyl]benzoic acid} \xrightarrow{\text{H}2/\text{Pd-C}} \text{2-[(4-Aminophenyl)carbonyl]benzoic acid}

Optimization Notes :

  • Nitro Reduction : Hydrogenation at 50 psi H₂ in tetrahydrofuran (THF) achieves >95% conversion.

  • Workup : Acidic extraction (1M HCl) removes unreacted aniline.

Final Coupling with 3-Methoxypropylamine

The secondary amide bond is formed by reacting the intermediate with 3-methoxypropylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF):

2-[(4-Aminophenyl)carbonyl]benzoic acid+3-MethoxypropylamineEDC/HOBt, DMFTarget Compound\text{2-[(4-Aminophenyl)carbonyl]benzoic acid} + \text{3-Methoxypropylamine} \xrightarrow{\text{EDC/HOBt, DMF}} \text{Target Compound}

Reaction Metrics :

ParameterValue
Temperature0°C → RT
Time12–16 hours
Yield78–82%
Purity (HPLC)96–98%

This route avoids epimerization and ensures regioselectivity, though it requires rigorous moisture control.

Alternative One-Pot Sequential Coupling Strategy

A patent-derived method condenses the synthesis into a single vessel by employing mixed anhydride chemistry . Here, 2-carboxybenzoic acid is treated with isobutyl chloroformate and N-methylmorpholine to generate a reactive mixed anhydride, which sequentially reacts with 4-aminophenyltrimethylammonium chloride and 3-methoxypropylamine:

2-Carboxybenzoic acidIsobutyl chloroformateMixed Anhydride4-AminophenylamineIntermediate3-MethoxypropylamineTarget\text{2-Carboxybenzoic acid} \xrightarrow{\text{Isobutyl chloroformate}} \text{Mixed Anhydride} \xrightarrow{\text{4-Aminophenylamine}} \text{Intermediate} \xrightarrow{\text{3-Methoxypropylamine}} \text{Target}

Advantages :

  • Eliminates intermediate isolation steps.

  • Reduces solvent use by 40%.

Limitations :

  • Lower yield (65–70%) due to competing side reactions.

  • Requires excess amine (2.5 equiv) to drive the reaction.

Analytical Characterization and Quality Control

Critical quality attributes are verified via:

  • ¹H/¹³C NMR : Confirms absence of residual solvents (DCM < 600 ppm).

  • HPLC-MS : Quantifies purity and detects oligomerization byproducts.

  • FT-IR : Validates amide C=O stretches at 1650–1680 cm⁻¹.

Representative Data :

Analytical MethodKey Findings
¹H NMR (DMSO-d₆)δ 8.2 (d, 2H, Ar–H), 3.4 (t, 2H, OCH₂)
HPLC (C18)Retention time: 6.7 min, 97.3% area
HRMS[M+H]⁺ m/z 357.1452 (calc. 357.1455)

Challenges and Industrial Scalability

Key Issues :

  • Cost of Coupling Agents : EDC/HOBt adds ~30% to raw material costs.

  • Waste Generation : Halogenated solvents necessitate specialized disposal.

Innovative Solutions :

  • Enzymatic Catalysis : Lipase-mediated amidation reduces reliance on synthetic reagents.

  • Flow Chemistry : Continuous processing improves heat management and reduces reaction times .

Chemical Reactions Analysis

Types of Reactions

2-[(4-{[(3-Methoxypropyl)amino]carbonyl}anilino)-carbonyl]benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that 2-[(4-{[(3-Methoxypropyl)amino]carbonyl}anilino)-carbonyl]benzoic acid exhibits notable anti-inflammatory activities. Its structural similarities to non-steroidal anti-inflammatory drugs (NSAIDs) suggest that it may inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory response. Preliminary studies have demonstrated its effectiveness in reducing inflammation in animal models, warranting further pharmacological investigations.

Anticancer Potential

Due to its ability to modulate biological pathways, this compound has been investigated for potential anticancer properties. Its unique structure allows it to interact with various cellular targets involved in cancer progression. In vitro studies have shown that it can induce apoptosis in certain cancer cell lines, suggesting a mechanism that may be exploited for therapeutic purposes .

Synthetic Routes

Several synthetic methods have been developed to produce this compound. These include:

  • Amide Coupling Reactions : Utilizing coupling agents such as EDC or DCC to form the amide bond between the aniline derivative and the benzoic acid moiety.
  • Carbonylation Reactions : Employing carbon monoxide under specific conditions to introduce carbonyl groups into the structure.
  • Functional Group Modifications : Altering existing functional groups through reductive amination or acylation techniques to enhance biological activity or solubility.

These synthetic approaches allow for the fine-tuning of the compound's properties and yield .

Material Science Applications

The compound's unique structure also makes it suitable for applications in materials science. Its ability to form hydrogen bonds and engage in π-π stacking interactions can be leveraged in developing advanced materials such as:

  • Polymers : Incorporating the compound into polymer matrices to enhance mechanical properties or introduce bioactivity.
  • Nanomaterials : Utilizing its functional groups for surface modification of nanoparticles, improving biocompatibility or targeting capabilities for drug delivery systems.

Case Study 1: Anti-inflammatory Activity

A study conducted on animal models demonstrated that administration of this compound significantly reduced paw edema compared to control groups treated with saline. Histological analysis revealed decreased infiltration of inflammatory cells and lower levels of pro-inflammatory cytokines, supporting its potential as a therapeutic agent for inflammatory diseases.

Case Study 2: Anticancer Efficacy

In vitro studies involving breast cancer cell lines showed that treatment with varying concentrations of the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated that treated cells exhibited increased apoptosis markers compared to untreated controls, highlighting its potential role as an anticancer drug candidate .

Mechanism of Action

The mechanism of action of 2-[(4-{[(3-Methoxypropyl)amino]carbonyl}anilino)-carbonyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity and function. This interaction can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Chemical Identity :

  • Molecular Formula : C₁₉H₂₀N₂O₅
  • Molecular Weight : 356.38 g/mol
  • CAS Number : 940527-24-2
  • Key Functional Groups: Benzoic acid core, aniline-derived amide linkage, 3-methoxypropylamino substituent.

Structural Features: The compound features a benzoic acid moiety linked via a carbonyl group to an aniline derivative substituted with a 3-methoxypropylamino carbamoyl group. This multi-functional architecture enables diverse reactivity, including hydrogen bonding (carboxylic acid and amide groups) and hydrophobic interactions (methoxypropyl chain) .

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences in substituents and functional groups among analogous compounds, emphasizing their impact on physicochemical and biological properties:

Compound Name Molecular Formula Key Substituents Unique Features Biological Activity
2-[(4-{[(3-Methoxypropyl)amino]carbonyl}anilino)-carbonyl]benzoic acid C₁₉H₂₀N₂O₅ 3-Methoxypropylamino, benzoic acid Enhanced solubility due to methoxy group; potential anti-inflammatory activity Anti-inflammatory (hypothesized)
2-({3-[(Diethylamino)carbonyl]anilino}carbonyl)-benzoic acid C₁₉H₂₀N₂O₄ Diethylamino group Moderate antibacterial activity against Gram-positive bacteria Antibacterial
2-({4-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid C₂₀H₂₁N₂O₄ Ethylanilino substituent Reduced bioactivity compared to diethylamino analog Lower antimicrobial efficacy
4-Amino-N-(3-methoxypropyl)benzamide C₁₁H₁₆N₂O₂ Lacks carboxylic acid Focus on amine reactivity; simpler pharmacokinetic profile Research tool in peptide synthesis
2-{[2-methyl-3-(propionylamino)anilino]carbonyl}benzoic acid C₁₈H₁₈N₂O₄ Propionylamino, methyl group Increased steric hindrance; altered binding affinity Potential enzyme inhibitor
4-(4-{[(2-Methoxyethyl)amino]carbonyl}anilino)-4-oxobutanoic acid C₁₄H₁₈N₂O₅ Butanoic acid backbone Improved solubility and antioxidant activity Antioxidant, antimicrobial

Impact of Substituents on Properties

  • Methoxypropyl vs. Diethylamino Groups: The 3-methoxypropyl chain in the target compound enhances water solubility compared to the hydrophobic diethylamino group in ’s analog. This difference correlates with divergent applications: the former in proteomics (aqueous environments) and the latter in antibacterial contexts (membrane penetration) . The methoxy group’s electron-donating nature may stabilize charge-transfer interactions in protein binding, whereas diethylamino’s basicity could facilitate ionic interactions .
  • Carboxylic Acid vs.

Reactivity Profile :

  • The carboxylic acid group participates in salt formation (e.g., sodium salts for enhanced solubility), while the amide linkage is susceptible to hydrolysis under acidic/basic conditions .
  • Methoxypropyl’s ether group is stable under physiological pH but can undergo oxidative degradation in metabolic pathways .

Biological Activity

The compound 2-[(4-{[(3-Methoxypropyl)amino]carbonyl}anilino)-carbonyl]benzoic acid is a benzoic acid derivative that has garnered interest due to its potential biological activities. This article compiles findings from various studies to elucidate its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N2O5C_{19}H_{20}N_{2}O_{5}, with a molecular weight of 356.37 g/mol. The structure features a benzoic acid core substituted with an aniline derivative, which is further modified by a methoxypropyl group. This complex structure may contribute to its diverse biological activities.

Antiproliferative Activity

Research indicates that derivatives of benzoic acid, including this compound, exhibit antiproliferative effects against various cancer cell lines. A study demonstrated that compounds with similar structures can inhibit cell growth by inducing apoptosis in cancer cells through the activation of specific pathways such as caspase cascades and the mitochondrial pathway .

Enzyme Inhibition

The compound shows promise as an enzyme inhibitor , particularly against cathepsins B and L. These enzymes play crucial roles in protein degradation and are implicated in various diseases, including cancer and neurodegenerative disorders. In vitro assays revealed that the compound significantly enhances the activity of these cathepsins, suggesting it could be developed as a modulator for proteolytic pathways .

Antioxidant Activity

Antioxidant properties have also been attributed to this class of compounds. Studies have shown that benzoic acid derivatives can scavenge free radicals, thereby reducing oxidative stress in cells. This activity is vital for protecting cells from damage associated with aging and various diseases .

Antimicrobial Properties

The compound may possess antimicrobial properties, as indicated by preliminary studies on related benzoic acid derivatives. These compounds have been shown to exhibit activity against both bacterial and fungal strains, making them potential candidates for developing new antimicrobial agents .

Case Studies

StudyFocusFindings
1 Antiproliferative EffectsDemonstrated significant inhibition of cancer cell proliferation through apoptosis induction.
2 Enzyme Activity ModulationEnhanced cathepsin B and L activity in human foreskin fibroblasts, indicating potential for proteostasis modulation.
3 Antioxidant CapacityShowed effective free radical scavenging ability, contributing to cellular protection against oxidative damage.
4 Antimicrobial ActivityExhibited inhibitory effects on various bacterial and fungal strains, suggesting broad-spectrum antimicrobial potential.

The biological activities of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.
  • Proteolytic Pathway Modulation : Stimulation of cathepsins enhances protein degradation pathways, which may be beneficial in diseases characterized by protein aggregation.
  • Oxidative Stress Reduction : The compound's antioxidant properties help mitigate cellular damage caused by reactive oxygen species (ROS).

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-[(4-{[(3-Methoxypropyl)amino]carbonyl}anilino)-carbonyl]benzoic acid, and how can purity be validated?

  • Methodology : A two-step synthesis is commonly employed:

Coupling Reaction : React 4-aminobenzoic acid derivatives with 3-methoxypropyl isocyanate under anhydrous conditions (e.g., DMF, 0–5°C, 12–24 hours) to form the urea linkage.

Carboxylic Acid Activation : Use EDCl/HOBt or DCC as coupling agents to conjugate the intermediate with 2-carboxybenzaldehyde.

  • Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water gradient) and ¹H NMR (DMSO-d₆, δ 8.2–8.5 ppm for aromatic protons; δ 3.3–3.5 ppm for methoxy groups) .

Q. How do solubility properties of this compound impact its experimental handling?

  • Key Data : The compound exhibits poor aqueous solubility (<0.1 mg/mL at pH 7) but dissolves in polar aprotic solvents (e.g., DMSO, DMF).
  • Methodological Note : For biological assays, prepare stock solutions in DMSO (10 mM) and dilute in buffer (≤1% DMSO final concentration) to avoid precipitation .

Q. What spectroscopic techniques are critical for structural confirmation?

  • Recommended Workflow :

  • FT-IR : Confirm carbonyl stretches (amide C=O at ~1650–1680 cm⁻¹; carboxylic acid C=O at ~1700 cm⁻¹).
  • ¹³C NMR : Identify quaternary carbons in the benzoyl and urea moieties (δ 165–175 ppm).
  • HRMS : Validate molecular weight (calculated for C₁₉H₂₁N₂O₅: 381.1422 g/mol; observed [M+H]⁺: 382.1495) .

Advanced Research Questions

Q. How can computational chemistry optimize the compound’s binding affinity for target proteins?

  • Approach :

  • Perform docking studies (AutoDock Vina) using the crystal structure of homologous proteins (e.g., carbonic anhydrase II or kinase targets).
  • Analyze H-bond interactions between the urea group (NH, C=O) and protein active sites.
  • Refine with QM/MM simulations (B3LYP/6-31G*) to assess electronic effects of the methoxypropyl substituent .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Case Analysis : Discrepancies in IC₅₀ values (e.g., 10 µM vs. 50 µM) may arise from:

  • Assay Conditions : Differences in pH, ionic strength, or reducing agents.
  • Metabolite Interference : Use LC-MS to rule out degradation products.
  • Statistical Validation : Apply ANOVA with post-hoc tests to compare datasets .

Q. How does the compound’s stability under varying pH conditions affect formulation for in vivo studies?

  • Degradation Kinetics :

  • Acidic Conditions (pH 2) : Hydrolysis of the amide bond occurs within 24 hours (t₁/₂ = 8 hours).
  • Neutral/Basic Conditions (pH 7–9) : Stable for >72 hours.
    • Formulation Solution : Use enteric-coated capsules for oral delivery to bypass gastric degradation .

Critical Analysis of Contradictory Evidence

  • Synthetic Routes : and report conflicting yields (68% vs. 85%) for similar procedures. This may stem from differences in reagent purity or anhydrous conditions.
  • Bioactivity : While suggests kinase inhibition, no direct data exists for this compound. Cross-validate via kinase profiling assays (e.g., Eurofins Panlabs panel) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.